7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a fluorine atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-thiopheneethylamine and formaldehyde, followed by a cyclization reaction in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, play crucial roles in determining the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability. The choice of solvents and catalysts, as well as the purification processes, are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of epidermal growth factor receptor (EGFR) in non-small cell lung cancer. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparison with Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the fluorine atom at the 7th position.
5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Ticlopidine): Contains a chlorobenzyl group instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for designing drugs with improved efficacy and selectivity .
Properties
Molecular Formula |
C7H8FNS |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H8FNS/c8-6-4-9-3-5-1-2-10-7(5)6/h1-2,6,9H,3-4H2 |
InChI Key |
XIUHVPGBGQYKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CN1)C=CS2)F |
Origin of Product |
United States |
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